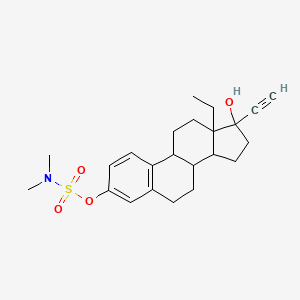

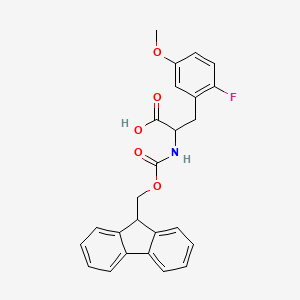

N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

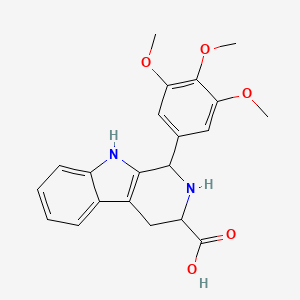

N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptide chains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of 2-fluoro-5-methoxy-L-phenylalanine is protected using the Fmoc group.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The fluorine atom in N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine can undergo nucleophilic substitution reactions, where the fluorine is replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

Reduction Products: Hydroxyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemie: N-Fmoc-2-Fluor-5-Methoxy-L-Phenylalanin wird in der Festphasenpeptidsynthese (SPPS) als Baustein für die Synthese von Peptiden und Proteinen verwendet . Die Fmoc-Gruppe bietet einen temporären Schutz für die Aminogruppe und ermöglicht die sequentielle Addition von Aminosäuren .

Biologie und Medizin: In der biologischen Forschung wird diese Verbindung verwendet, um die Struktur und Funktion von Proteinen zu untersuchen. Es wird in Peptide eingebaut, um die Auswirkungen von Fluor- und Methoxysubstitutionen auf die Peptidstabilität und -aktivität zu untersuchen . In der Medizin wird es hinsichtlich seines Potenzials zur Entwicklung von peptidbasierten Therapeutika untersucht .

Industrie: In der pharmazeutischen Industrie wird N-Fmoc-2-Fluor-5-Methoxy-L-Phenylalanin bei der Synthese von Peptidmedikamenten und als Vorläufer für die Entwicklung neuartiger Therapeutika verwendet .

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-2-Fluor-5-Methoxy-L-Phenylalanin beinhaltet in erster Linie seine Rolle als Baustein in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe und verhindert unerwünschte Nebenreaktionen während der Peptidassemblierung . Die Fluor- und Methoxysubstitutionen können die physikalisch-chemischen Eigenschaften der resultierenden Peptide beeinflussen, wie z. B. ihre Stabilität, Löslichkeit und biologische Aktivität .

Wirkmechanismus

The mechanism of action of N-Fmoc-2-fluoro-5-methoxy-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly . The fluorine and methoxy substitutions can influence the physicochemical properties of the resulting peptides, such as their stability, solubility, and biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Fmoc-2-Fluor-L-Phenylalanin: Ähnliche Struktur, jedoch ohne die Methoxygruppe.

N-Fmoc-2,5-Difluor-L-Phenylalanin: Enthält ein zusätzliches Fluoratom in der 5-Position.

Fmoc-Pentafluor-L-Phenylalanin: Enthält mehrere Fluoratome am Phenylring.

Einzigartigkeit: N-Fmoc-2-Fluor-5-Methoxy-L-Phenylalanin ist durch das Vorhandensein sowohl von Fluor- als auch von Methoxygruppen einzigartig, was den mit dieser Verbindung synthetisierten Peptiden unterschiedliche Eigenschaften verleihen kann. Die Methoxygruppe kann die Löslichkeit und Stabilität von Peptiden verbessern, während das Fluoratom die Bindungsaffinität und Spezifität von Peptiden zu ihren biologischen Zielen beeinflussen kann .

Eigenschaften

Molekularformel |

C25H22FNO5 |

|---|---|

Molekulargewicht |

435.4 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H22FNO5/c1-31-16-10-11-22(26)15(12-16)13-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |

InChI-Schlüssel |

MWIIIMQSHCZSLC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)